4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound is a cyclopenta[d]pyrimidin-2-one derivative featuring two key substituents:
- 4-(Benzylsulfanyl) group: A benzyl thioether moiety (C₆H₅CH₂S-) attached at position 4 of the pyrimidinone core.
- 1-[(Pyridin-4-yl)methyl] group: A pyridine-based substituent at position 1, contributing to hydrogen-bonding interactions and aromatic stacking .
The fused cyclopentane ring introduces conformational rigidity, which may influence binding affinity and selectivity. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
4-benzylsulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20-22-19(25-14-16-5-2-1-3-6-16)17-7-4-8-18(17)23(20)13-15-9-11-21-12-10-15/h1-3,5-6,9-12H,4,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFEEWYVFUEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidin-2-one scaffold.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinylboronic acid or pyridinylhalide as the coupling partner.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and benzyl positions, using reagents like halides or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural analogs, focusing on substituents and molecular properties:
Key Observations
Substituent-Driven Lipophilicity: The benzylsulfanyl group in the target compound confers higher lipophilicity compared to methylsulfanyl analogs (e.g., : 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1H-pyridin-2-one), which may enhance cellular uptake .
The thieno[2,3-d]pyrimidin-4-one core in expands π-orbital conjugation, likely enhancing interaction with planar binding sites .
Acetamide-linked sulfanyl groups () may serve as prodrug moieties, enabling controlled release or improved solubility .
Biological Activity
The compound 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of the cyclopenta[d]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[d]pyrimidine core with a benzylsulfanyl group and a pyridinylmethyl substituent. This unique arrangement is believed to contribute to its biological efficacy.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
Biological Activity Overview
Research indicates that compounds within the cyclopenta[d]pyrimidine class exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific compound has shown promise in several areas:
Anticancer Activity
A study on related cyclopenta[d]pyrimidines demonstrated significant anticancer properties. For instance, derivatives were found to inhibit tumor cell proliferation with IC₅₀ values in the nanomolar range. The compound's ability to overcome drug resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin was particularly noteworthy .
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented against various bacterial strains. The presence of the benzylsulfanyl moiety may enhance the compound's interaction with microbial targets, leading to increased potency against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research has highlighted the potential of this class of compounds as enzyme inhibitors. For example, studies have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes . This suggests that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.
Structure-Activity Relationship (SAR)
The SAR analysis of cyclopenta[d]pyrimidines indicates that specific substitutions on the pyrimidine ring significantly affect biological activity. Key findings include:
- Substituents at the 4-position : Modifications at this position can enhance anticancer activity.
- Benzylsulfanyl group : This moiety appears critical for both antimicrobial and anticancer activities.
- Pyridine ring modifications : Alterations in the pyridine structure can influence binding affinity and selectivity towards biological targets .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. One derivative demonstrated up to seven-fold increased potency compared to the parent compound, indicating significant potential for further development .
- In Vivo Efficacy : In animal models, certain derivatives showed promising results in reducing tumor size in xenograft models of triple-negative breast cancer, suggesting effective therapeutic potential .
- Antimicrobial Testing : Compounds were screened against multiple bacterial strains, revealing moderate to strong antibacterial activity. The structure containing a sulfanyl group was particularly effective against Gram-positive bacteria .
Q & A
Q. What are the recommended synthetic routes for 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]cyclopenta[d]pyrimidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with cyclopentanone derivatives. Key steps include:
- Cyclization : Use a Lewis acid catalyst (e.g., AlCl₃) under reflux in anhydrous dichloromethane to facilitate cyclopenta[d]pyrimidin-2-one formation .
- Substituent Introduction : Introduce the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min flow rate. Retention time ~8.2 min under UV detection at 254 nm .
- NMR : Confirm structure via ¹H NMR (e.g., benzylsulfanyl protons at δ 4.25 ppm as a singlet; pyridinylmethyl protons as a multiplet at δ 3.85–4.10 ppm) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal X-ray diffraction (space group P2₁/c, R factor <0.08) for unambiguous confirmation .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 24–72 h exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify the benzylsulfanyl and pyridinylmethyl substituents?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated benzylsulfanyl groups (e.g., 4-Cl, 2-F) to assess electronic effects. Replace pyridinylmethyl with quinolinylmethyl to study steric impact .
- Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/position with binding affinity .
- Data Analysis : Apply multivariate regression to identify substituent parameters (Hammett σ, LogP) driving activity .
Q. What strategies resolve discrepancies in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for assay sensitivity differences .
- Mechanistic Studies : Perform time-resolved fluorescence spectroscopy to confirm target engagement kinetics in conflicting assays .
Q. What computational methods predict the binding affinity and interaction mechanisms of this compound with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein complexes (e.g., CDK2) over 100 ns trajectories. Analyze hydrogen bond occupancy (e.g., pyrimidin-2-one carbonyl with Lys89) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values to validate models .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., benzylsulfanyl as a hydrophobic feature) to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
